molecular formula C17H14N4O4S B2703921 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide CAS No. 2034458-25-6

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide

Cat. No.: B2703921
CAS No.: 2034458-25-6
M. Wt: 370.38
InChI Key: CPRRCBILKFZZIO-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that combines benzoxazole and thienopyrimidine moieties, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thienopyrimidine intermediates. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the benzoxazole ring . The thienopyrimidine moiety can be synthesized through the cyclization of appropriate thieno derivatives with guanidine . The final step involves coupling these intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may interfere with DNA synthesis or protein function, resulting in anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is unique due to its combined benzoxazole and thienopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-14(9-21-12-3-1-2-4-13(12)25-17(21)24)18-6-7-20-10-19-15-11(16(20)23)5-8-26-15/h1-5,8,10H,6-7,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRCBILKFZZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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